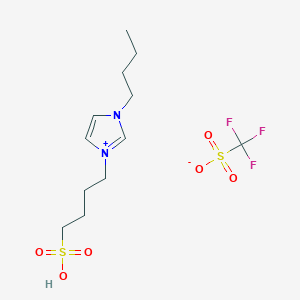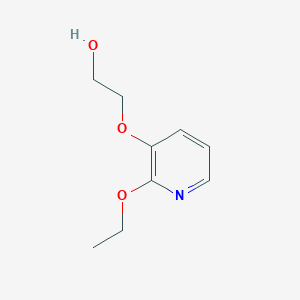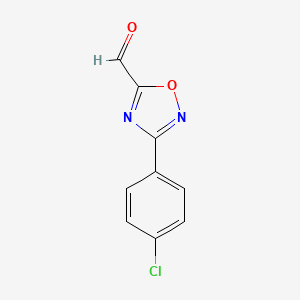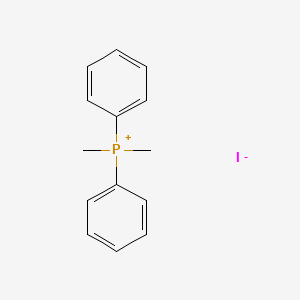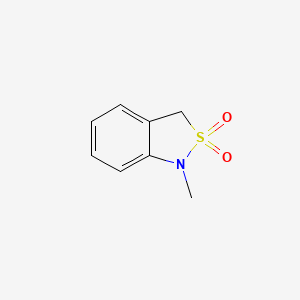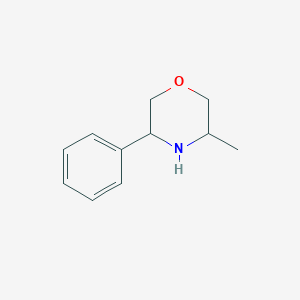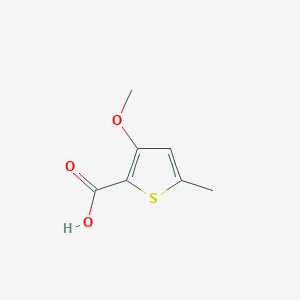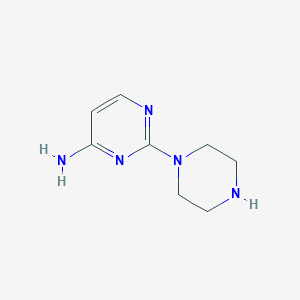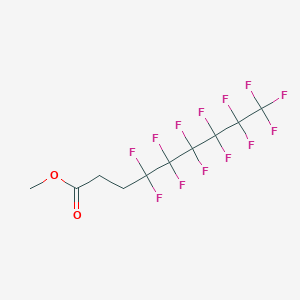
Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate
Overview
Description
Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate (TDFN) is a fluorinated organic compound with a molecular formula of C8F15CO2CH3. It has been used in various scientific studies and applications due to its unique properties. It is a colorless liquid with a low vapor pressure and a high boiling point. It is also a non-flammable and non-toxic compound, making it an ideal choice for laboratory experiments.
Scientific Research Applications
Electroluminescent Device Performance : Research has shown that methyl substitution in metal tris(8-quinolinolato) chelates enhances photoluminescence and electroluminescence, impacting the performance of electroluminescent devices (Sapochak et al., 2001).
Synthesis of Liquid Crystals : Studies have focused on the synthesis of 4-substituted n-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorododecan-1-yloxybenzenes and related compounds, which are important for creating rodlike liquid crystals with potential applications in displays and sensors (Johansson et al., 1997).
Medical Applications - Hemocompatibility and Co-Emulsifying Properties : Novel amphiphilic fluoroalkylated derivatives of xylitol, D-glucose, and D-galactose, including 1-O-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)xylitol, have been synthesized for medical applications. These derivatives demonstrate excellent hemocompatibility and co-emulsifying properties, which are crucial for creating microemulsions used in biomedical fields (Paleta et al., 2002).
Environmental and Health Implications : There's research into the environmental and health effects of perfluoroalkyl substances (PFASs), including compounds structurally related to methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate. These studies investigate the impact of PFASs on human reproductive health and environmental systems (Leter et al., 2014).
Developmental Toxicity and Neurotoxicity in Zebrafish : Research on per- and polyfluoroalkyl substances, including fluoroether compounds similar to methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate, has explored developmental toxicity and neurotoxicity in zebrafish. This research is crucial in understanding the potential impact of these substances on biological systems (Gaballah et al., 2020).
properties
IUPAC Name |
methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F13O2/c1-25-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTDDBAPCSPXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551769 | |
| Record name | Methyl 3-(perfluorohexyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate | |
CAS RN |
110260-75-8 | |
| Record name | Methyl 3-(perfluorohexyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B1611031.png)
![8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine](/img/structure/B1611032.png)
![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)
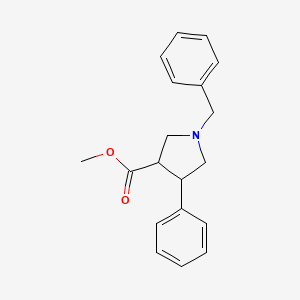
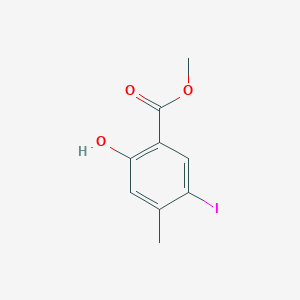
![2-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611037.png)
